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Compound of Interest

Compound Name: 2,3-Dibromo-5-methylbenzoic acid

CAS No.: 154257-79-1

Cat. No.: B3348082

Get Quote

Executive Summary & Synthetic Context
Target Compound: 2,3-Dibromo-5-methylbenzoic acid (CAS: 154257-79-1) Primary Starting

Material: 2-Amino-3-bromo-5-methylbenzoic acid (3-Bromo-5-methylanthranilic acid) (CAS:

13091-43-5) Reaction Type: Sandmeyer Reaction (Diazotization followed by bromination)[1][2]

This guide details the spectroscopic differentiation between the target product and its

anthranilic acid precursor. The transformation involves the replacement of a strong electron-

donating primary amine (

) with a weakly deactivating halogen (

) at the C2 position.[2] This substitution induces drastic changes in the electronic environment
of the aromatic ring, serving as the primary diagnostic marker in NMR and IR spectroscopy.[3]

Synthetic Pathway Visualization
The following workflow illustrates the conversion logic and critical intermediate species.
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Starting Material
2-Amino-3-bromo-5-methylbenzoic acid

(Strong EDG -NH2)

1. NaNO2, HBr, 0°C
(Diazotization)

Diazonium Salt
[Ar-N2]+ Br-

 Formation of N≡N 2. CuBr, HBr
(Radical Substitution)

Product
2,3-Dibromo-5-methylbenzoic acid

(EWG -Br)

 -N2 gas

Click to download full resolution via product page

Caption: Synthesis of 2,3-Dibromo-5-methylbenzoic acid via Sandmeyer reaction. Note the

transition from Amino (EDG) to Bromo (EWG).

Spectroscopic Comparison: The Evidence
The successful synthesis is confirmed by three primary spectroscopic shifts:

NMR: Disappearance of the amino protons and downfield shift of aromatic signals.

IR: Loss of N-H stretching bands and shift in Carbonyl (C=O) frequency.[2]

MS: Transition from a mono-bromo isotopic pattern (1:1) to a di-bromo pattern (1:2:1).[2]

A. Nuclear Magnetic Resonance ( H NMR)
The replacement of the amino group (shielding) with bromine (deshielding via induction, weakly

shielding via resonance) results in a net downfield shift for the remaining aromatic protons.[3]
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Feature

Starting Material (2-
Amino-3-bromo-5-
methylbenzoic
acid)

Product (2,3-
Dibromo-5-
methylbenzoic
acid)

Diagnostic Logic

-NH

Protons

Broad singlet, ~6.0–

7.5 ppm

(Exchangeable)

Absent

Primary indicator of

reaction completion.

[2]

Aromatic H4
Doublet, ~7.6 ppm (

Hz)

Doublet, ~7.7–7.9

ppm

Loss of ortho-

shielding from -NH

causes downfield

shift.[2][3]

Aromatic H6
Doublet, ~7.3 ppm (

Hz)

Doublet, ~7.5–7.6

ppm

Deshielding effect of

C2-Br.[2][3]

-CH

Group
Singlet, ~2.1–2.2 ppm Singlet, ~2.3–2.4 ppm

Slight downfield shift

due to overall ring

deactivation.[2][3]

-COOH Proton
Broad singlet, >11.0

ppm

Broad singlet, >11.0

ppm

Remains present;

typically broad and

solvent-dependent.[2]

[3]

Key Interpretation: In the starting material, the amino group at C2 exerts a strong shielding

effect on the aromatic ring protons.[3] Upon conversion to the C2-bromo product, this shielding

is removed.[2][3] The bromine atom is inductively electron-withdrawing (-I), which deshields the

ring protons, shifting them to a higher frequency (downfield).[3]

B. Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" confirmation of functional group transformation.[2]
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Functional Group

Starting Material
(cm

)

Product (cm

)
Explanation

N-H Stretch 3300–3500 (Doublet) Absent
Diagnostic for loss of

primary amine.

C=O[2][4] Stretch ~1660–1680 ~1690–1710

The amino group

(EDG) lowers C=O

freq via conjugation.

[2] Br (EWG) reduces

this, shifting C=O

higher.[3]

C-Br Stretch ~600–700 (1 band) Multiple bands

Appearance of

additional C-Br

vibrational modes.[2]

C. Mass Spectrometry (MS)
The isotopic signature of Bromine (

Br and

Br exist in ~1:1 ratio) is the definitive confirmation of the halogen count.

Starting Material (C

H

BrNO

):

M+ peak pattern: 1:1 doublet.[2][3]

Masses:

230, 232.[2][3]
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Product (C

H

Br

O

):

M+ peak pattern: 1:2:1 triplet.[2][3]

Masses:

292, 294, 296.[2][3]

Note: The 1:2:1 ratio arises from the probability of

Br-

Br,

Br-

Br (2x), and

Br-

Br combinations.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromo-5-methylbenzoic
Acid
Based on standard Sandmeyer methodologies for anthranilic acids.[2]

Reagents:

2-Amino-3-bromo-5-methylbenzoic acid (1.0 eq)[2]

Sodium Nitrite (NaNO
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, 1.1 eq)[3]

Hydrobromic Acid (48% HBr, excess)[3]

Copper(I) Bromide (CuBr, 1.2 eq)[3]

Water/Acetic Acid solvent system[2][3][5]

Step-by-Step Workflow:

Diazotization:

Dissolve the starting material in a mixture of acetic acid and 48% HBr.

Cool the solution to 0–5°C in an ice bath. Critical: Temperature control prevents

decomposition of the diazonium salt.[3]

Add an aqueous solution of NaNO

dropwise.[2][3][5] Stir for 20 minutes. The solution should turn clear/yellowish.[2]

Sandmeyer Substitution:

In a separate vessel, prepare a solution of CuBr in HBr.

Slowly transfer the cold diazonium solution into the CuBr solution while stirring vigorously.

Observation: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding.

Warm the mixture to room temperature and then heat to 60–80°C for 1 hour to ensure

completion.

Workup:

Cool to room temperature.[2][3]

Dilute with water.[2][3] The product often precipitates as a solid.[2]

Filter the solid.[2][6] If no precipitate, extract with Ethyl Acetate (3x).[3]
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Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[2]

Dry over Na

SO

, filter, and concentrate.

Protocol 2: NMR Sample Preparation
Objective: Obtain high-resolution spectra to verify purity (>95%).

Solvent Choice: DMSO-d

is recommended due to the high polarity of the carboxylic acid group.[2] CDCl

may be used if the compound is sufficiently soluble.[2]

Preparation:

Weigh 5–10 mg of the dried product.[2]

Dissolve in 0.6 mL of DMSO-d

.

Ensure the solution is clear; filter through a cotton plug if particulate matter remains.[2]

Acquisition Parameters:

Scans: 16 (minimum) for

H.

Relaxation Delay (D1): 1.0 s.

Pulse Angle: 30°.[2][3]

Troubleshooting & Quality Control
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Spectrum Analysis

Are NH2 peaks visible?

Check MS Isotope Pattern

No

Incomplete Diazotization

Yes (Broad s)

Pure Product

1:2:1 Pattern

Side Product: Phenol (OH)

Peak at M-Br+OH

Click to download full resolution via product page

Caption: Logic flow for assessing product purity via spectroscopic data.

Common Issues:

Phenol Formation: If the reaction mixture is heated too quickly before the CuBr addition,

water may attack the diazonium salt, forming the phenol (2-hydroxy-3-bromo-5-

methylbenzoic acid).[2] Spectroscopic Sign: Broad OH stretch in IR, different MS mass.[2][3]

Incomplete Reaction: Presence of starting material signals (NH

protons) indicates the diazotization was not quantitative.

References
Synthesis of 2,3-Dibromo-5-methylbenzoic acid

Patent: US7528134B2 - Acetamides and benzamides that are useful in treating sexual

dysfunction.[2] (See Example synthesis of 2,3-dibromo-5-methylbenzoic acid from 3-

bromo-5-methylanthranilic acid).
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[5]

Starting Material Data (2-Amino-3-bromo-5-methylbenzoic acid)

Source: PubChem Compound Summary for CID 2774400.[2][3]

Sandmeyer Reaction Mechanism

Source: Master Organic Chemistry - Reactions of Diazonium Salts.

General IR/NMR of Benzoic Acid Derivatives

Source: NIST Chemistry WebBook.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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